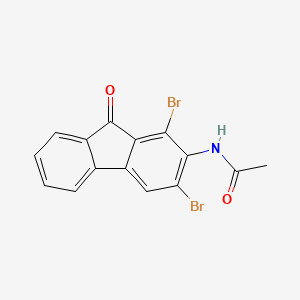
N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H9Br2NO2 It is a derivative of fluorenone, characterized by the presence of two bromine atoms and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide typically involves the bromination of fluorenone followed by acetamidation. One common method includes:
Bromination: Fluorenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 1 and 3 positions.
Acetamidation: The dibrominated fluorenone is then reacted with acetamide in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of N-(1,3-diazido-9-oxofluoren-2-yl)acetamide or N-(1,3-dithioureido-9-oxofluoren-2-yl)acetamide.
Reduction: Formation of N-(1,3-dibromo-9-hydroxyfluoren-2-yl)acetamide.
Oxidation: Formation of N-(1,3-dibromo-9-oxo-9H-fluoren-2-yl)acetic acid.
科学研究应用
N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the acetamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subject to ongoing research.
相似化合物的比较
Similar Compounds
N-(3,7-dinitro-9-oxofluoren-2-yl)acetamide: Similar structure but with nitro groups instead of bromine atoms.
N-(1,3-dichloro-9-oxofluoren-2-yl)acetamide: Similar structure but with chlorine atoms instead of bromine atoms.
N-(1,3-dibromo-9-hydroxyfluoren-2-yl)acetamide: Similar structure but with a hydroxy group instead of a carbonyl group.
Uniqueness
N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
属性
CAS 编号 |
92429-81-7 |
|---|---|
分子式 |
C15H9Br2NO2 |
分子量 |
395.04 g/mol |
IUPAC 名称 |
N-(1,3-dibromo-9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9Br2NO2/c1-7(19)18-14-11(16)6-10-8-4-2-3-5-9(8)15(20)12(10)13(14)17/h2-6H,1H3,(H,18,19) |
InChI 键 |
APSWWZRTBIAUMH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


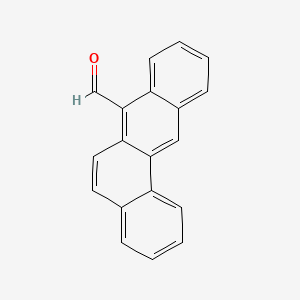
![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)


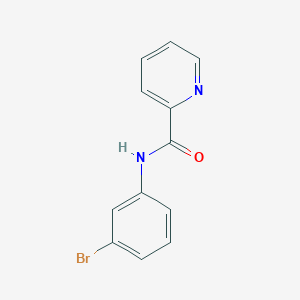
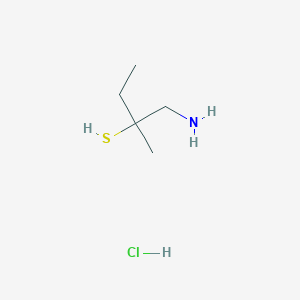
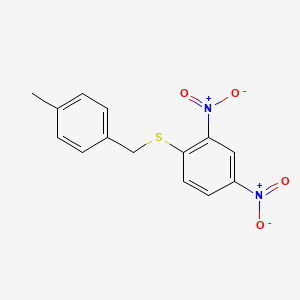
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
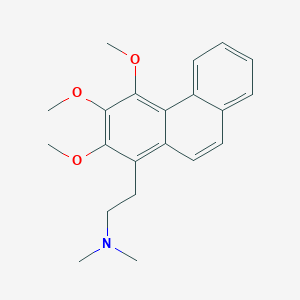
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
